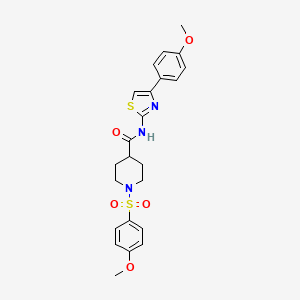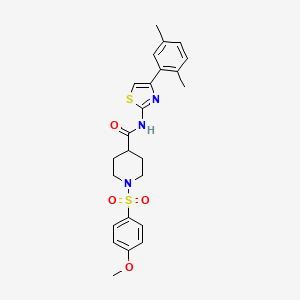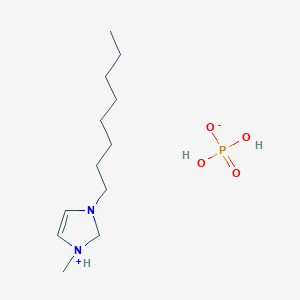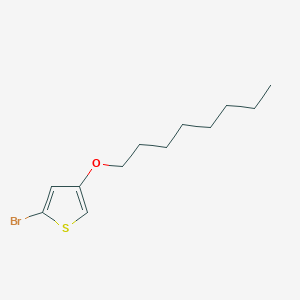![molecular formula C11H10 B3305114 (2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene CAS No. 922522-13-2](/img/structure/B3305114.png)
(2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
描述
(2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene, commonly known as BPU, is a synthetic organic compound that has been widely used in scientific research. BPU is a polyene molecule that contains 10 carbon atoms and 3 double bonds. The compound is characterized by its unique structure and its ability to interact with biological systems.
作用机制
The mechanism of action of BPU is complex and not fully understood. BPU has been shown to intercalate into DNA, causing structural changes and interfering with DNA replication and transcription. BPU has also been shown to bind to proteins and alter their conformation, leading to changes in protein function. The exact mechanism of action of BPU is still under investigation, and further research is needed to fully understand its biological activity.
Biochemical and Physiological Effects
BPU has been shown to have a variety of biochemical and physiological effects. BPU has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPU has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. BPU has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. BPU has also been shown to have antioxidant effects, reducing oxidative stress and protecting against cellular damage.
实验室实验的优点和局限性
BPU has several advantages and limitations for lab experiments. The advantages of BPU include its unique structure, which allows it to interact with biological systems, and its ability to be used as a fluorescent probe and photosensitizer. The limitations of BPU include its complex synthesis method, which requires specialized equipment and expertise, and its potential toxicity, which requires careful handling and safety precautions.
未来方向
There are several future directions for research on BPU. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for BPU, such as its use as a therapeutic agent for cancer and other diseases. Further research is also needed to fully understand the mechanism of action of BPU and its biological activity. Finally, research is needed to determine the safety and toxicity of BPU and its potential for use in clinical applications.
Conclusion
In conclusion, BPU is a synthetic organic compound that has been widely used in scientific research due to its unique structure and biological activity. BPU has been used as a fluorescent probe, photosensitizer, and therapeutic agent for cancer and other diseases. The synthesis method of BPU is complex, and its mechanism of action is not fully understood. BPU has several advantages and limitations for lab experiments, and further research is needed to fully understand its biological activity and potential for clinical applications.
科学研究应用
BPU has been used extensively in scientific research due to its unique structure and biological activity. BPU has been shown to interact with DNA, RNA, and proteins, making it a valuable tool for studying biological systems. BPU has been used as a fluorescent probe to study DNA-protein interactions, RNA folding, and protein-ligand binding. BPU has also been used as a photosensitizer for photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.
属性
IUPAC Name |
bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-4-6-11-8-7-10(9-11)5-3-1/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNDKTRMWCAWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=C1C=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726847 | |
| Record name | (2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene | |
CAS RN |
922522-13-2 | |
| Record name | (2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-isopropyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3305056.png)
![2,4-dimethoxy-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzene-1-sulfonamide](/img/structure/B3305063.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B3305081.png)



![[5-Chloro-2-(methylthio)phenyl]-hydrazineHydrochloride](/img/structure/B3305105.png)




![N-(4-(methylthio)benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3305145.png)